molecular formula C4H8N2O3 B14670472 N-Ethyl-N-nitrosoglycine CAS No. 40910-99-4

N-Ethyl-N-nitrosoglycine

Katalognummer: B14670472
CAS-Nummer: 40910-99-4
Molekulargewicht: 132.12 g/mol
InChI-Schlüssel: FGIAIVMJOQGFOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Ethyl-N-nitrosoglycine is an organic compound that belongs to the class of nitrosamines. Nitrosamines are characterized by the presence of a nitroso group (-N=O) bonded to an amine. These compounds are known for their potential carcinogenic properties and are often studied in the context of their formation and effects in various environments, including food, pharmaceuticals, and industrial processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Ethyl-N-nitrosoglycine can be synthesized through the nitrosation of N-ethylglycine. The process typically involves the reaction of N-ethylglycine with nitrous acid (HNO2) under acidic conditions. The nitrous acid is usually generated in situ by the reaction of sodium nitrite (NaNO2) with a strong acid like hydrochloric acid (HCl). The reaction proceeds as follows:

[ \text{N-ethylglycine} + \text{HNO}_2 \rightarrow \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-Ethyl-N-nitrosoglycine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction of this compound can lead to the formation of amines and other reduced products.

    Substitution: The nitroso group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro compounds, while reduction can yield primary or secondary amines .

Wissenschaftliche Forschungsanwendungen

N-Ethyl-N-nitrosoglycine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-Ethyl-N-nitrosoglycine involves its interaction with cellular components, leading to various biological effects. The nitroso group can react with nucleophiles in the body, such as proteins and DNA, leading to potential mutagenic and carcinogenic effects. The compound can also generate reactive nitrogen species (RNS) that contribute to oxidative stress and cellular damage .

Vergleich Mit ähnlichen Verbindungen

N-Ethyl-N-nitrosoglycine can be compared with other nitrosamines, such as:

    N-Nitrosodimethylamine (NDMA): Known for its high carcinogenic potential.

    N-Nitrosodiethylamine (NDEA): Another potent carcinogen with similar properties.

    N-Nitrosomethylamine (NMA): Less studied but still significant in the context of nitrosamine research.

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties. Its study provides valuable insights into the broader class of nitrosamines and their effects .

Eigenschaften

CAS-Nummer

40910-99-4

Molekularformel

C4H8N2O3

Molekulargewicht

132.12 g/mol

IUPAC-Name

2-[ethyl(nitroso)amino]acetic acid

InChI

InChI=1S/C4H8N2O3/c1-2-6(5-9)3-4(7)8/h2-3H2,1H3,(H,7,8)

InChI-Schlüssel

FGIAIVMJOQGFOI-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC(=O)O)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.